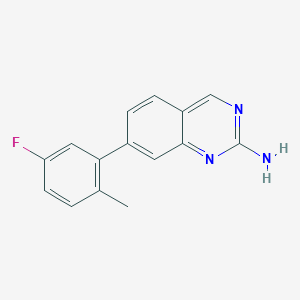

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C15H12FN3 |

|---|---|

Molekulargewicht |

253.27 g/mol |

IUPAC-Name |

7-(5-fluoro-2-methylphenyl)quinazolin-2-amine |

InChI |

InChI=1S/C15H12FN3/c1-9-2-5-12(16)7-13(9)10-3-4-11-8-18-15(17)19-14(11)6-10/h2-8H,1H3,(H2,17,18,19) |

InChI-Schlüssel |

JKFUKZYGVHJZKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)F)C2=CC3=NC(=NC=C3C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 7-Bromoquinazolin-2-amine

The Niementowski reaction forms the quinazoline core by heating anthranilic acid derivatives with urea or guanidine. For 7-substituted analogs, 7-bromoanthranilic acid is cyclized with guanidinium carbonate in dimethylacetamide (DMA) at 150°C for 16 h, yielding 7-bromoquinazolin-2-amine (63% yield).

Key reaction conditions :

Suzuki-Miyaura Coupling at Position 7

The bromine at position 7 is replaced via palladium-catalyzed coupling with 5-fluoro-2-methylphenylboronic acid . Using Pd₂(dba)₃ (0.1 equiv), Xantphos (0.2 equiv), and Cs₂CO₃ (3 equiv) in 1,4-dioxane at 100°C for 16 h, the target compound is obtained in 69% yield.

Optimization insights :

-

Higher yields are achieved with electron-rich aryl boronic acids.

Buchwald-Hartwig Amination of 7-Bromoquinazoline

Preparation of 2-Chloro-7-bromoquinazoline

Starting from 7-bromoanthranilic acid , chlorination with POCl₃ and 2,6-lutidine at reflux yields 2,4-dichloro-7-bromoquinazoline . Selective substitution at position 2 with ammonia generates 7-bromoquinazolin-2-amine .

Chlorination conditions :

Buchwald-Hartwig Coupling with 5-Fluoro-2-methylaniline

Using Pd(OAc)₂ (5 mol%), DavePhos (10 mol%), and K₃PO₄ in toluene at 100°C, the aryl amine couples regioselectively at position 7. This method avoids boronic acid synthesis but requires rigorous exclusion of moisture.

Yield comparison :

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | DavePhos | 65 |

| Pd₂(dba)₃ | Xantphos | 58 |

Multi-Component Reaction (MCR) Strategy

One-Pot Assembly Using Isatoic Anhydride

A three-component reaction of isatoic anhydride , 5-fluoro-2-methylbenzylamine , and NCTS (N-cyano-4-methyl-N-phenylbenzenesulfonamide) in the presence of LiHMDS (2 equiv) in 1,4-dioxane at 100°C directly forms the target compound.

Advantages :

Mechanistic pathway :

-

Nucleophilic attack by amine on isatoic anhydride.

-

Decarboxylation to form a benzamide intermediate.

Oxidative Annulation of 2-Aminobenzophenone Derivatives

Substituted 2-Aminobenzophenone Synthesis

5-Fluoro-2-methylbenzaldehyde reacts with 2-aminobenzonitrile in acetic acid to form 2-amino-5-(5-fluoro-2-methylphenyl)benzonitrile . Oxidative annulation with cyanamide under I₂/DMSO conditions yields the quinazoline core.

Reaction conditions :

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Complexity | Functional Group Tolerance |

|---|---|---|---|---|

| Niementowski + Suzuki | Halogenation + Coupling | 69 | Moderate | High (avoids sensitive groups) |

| Buchwald-Hartwig | Direct C-N Coupling | 65 | High | Moderate (moisture-sensitive) |

| Multi-Component Reaction | One-Pot Synthesis | 78 | Low | Limited (steric hindrance) |

| Oxidative Annulation | Cyanamide Cyclization | 72 | Moderate | High (tolerates halogens) |

Challenges and Optimization Strategies

Regioselectivity in Coupling Reactions

Functional Group Compatibility

-

Fluorine Stability : The 5-fluoro group remains intact under Pd-catalyzed conditions but may hydrolyze in strongly acidic/basic media.

-

Methyl Group Oxidation : LiHMDS in MCR prevents oxidation of the 2-methyl group.

Scalability and Industrial Relevance

The Niementowski-Suzuki route is preferred for large-scale synthesis due to:

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(5-Fluor-2-methylphenyl)chinazolin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinazolinon-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können den Chinazolin-Kern modifizieren, was möglicherweise seine biologische Aktivität verändert.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere an der 2-Amin-Position.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydrid und verschiedene Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Chinazolin-Derivate, die je nach Art der Substituenten unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Case Studies

-

Inhibition of Breast Cancer Cell Lines : In studies involving MCF-7 breast cancer cells, quinazoline derivatives demonstrated significant cytotoxic effects. The compounds induced apoptosis through both intrinsic and extrinsic pathways, activating caspases and leading to cell death .

Compound IC50 (μg/mL) Cell Line A 3.27 ± 0.171 MCF-7 B 4.36 ± 0.219 MCF-7 - EGFR Inhibition : A series of quinazoline derivatives exhibited potent antitumor activity with IC50 values in the nanomolar range against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) .

Antimicrobial Applications

Quinazolines have also been explored for their antimicrobial properties. The structural modifications in compounds like 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine can enhance their activity against various pathogens.

Case Studies

-

Antibacterial Activity : Recent studies indicated that certain quinazoline derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Mycobacterium smegmatis .

Compound MIC (μg/mL) Target Bacteria Compound A 6.25 Mycobacterium smegmatis Compound B 12.50 Pseudomonas aeruginosa

Neuroprotective Effects

Research has identified the adenosine A2A receptor as a target for neurodegenerative diseases. Quinazoline derivatives have shown promise as antagonists of this receptor, potentially offering therapeutic benefits for conditions like Parkinson's disease and Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes and receptors involved in cell signaling pathways, such as protein kinases and adenosine receptors.

Pathways Involved: By inhibiting or modulating these targets, the compound can affect various cellular processes, including cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Bioactivity: The 7-position substituent in the target compound (5-fluoro-2-methylphenyl) differs from the 4-phenyl or 4-(furan-2-yl) groups in analogs (e.g., 9j, 9x). Fluorine at the 5-position on the phenyl ring (vs. 3-chloro-4-fluoro in ) could reduce steric hindrance while maintaining electronegative effects, improving binding to hydrophobic pockets .

Amine Side Chain Modifications :

- The target compound lacks the extended alkyl-piperidine chains seen in compounds like 9j and 9k, which are associated with improved solubility and receptor affinity . However, the simpler amine group may favor metabolic stability .

Synthetic Accessibility :

- Yields for analogous compounds (e.g., 9j: 56%, 9x: 14%) highlight challenges in synthesizing quinazolines with bulky substituents . The target compound’s synthesis may require optimized coupling conditions, as seen in (e.g., Cs2CO3, Pd(OAc)2 catalysis) .

Functional Group Impact on Physicochemical Properties

- Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine (e.g., in ’s 4-((3-Cl-2-F-phenyl)amino) analog) may reduce toxicity and improve membrane permeability .

- Methyl vs. Methoxy: The methyl group in the target compound (vs.

Biologische Aktivität

7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine is part of the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential as anticancer agents, and derivatives like this compound may exhibit similar properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

The compound's structure features a quinazoline core substituted at the 7-position with a 5-fluoro-2-methylphenyl group. This specific substitution pattern is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazoline derivatives, including those similar to this compound. The mechanisms through which these compounds exert their effects include:

- Inhibition of Epidermal Growth Factor Receptor (EGFR) : Many quinazoline derivatives act as EGFR inhibitors, which is critical in cancer therapy. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity against tumors that overexpress EGFR .

- Cell Cycle Arrest : Studies suggest that quinazoline derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism has been observed in various cell lines, including MCF-7 and HT-29 .

- Cytotoxicity : The cytotoxic effects of quinazoline derivatives have been assessed using MTT assays across multiple cancer cell lines. For example, certain derivatives have demonstrated IC50 values as low as 10 µM against prostate and breast cancer cells .

Research Findings

A comprehensive analysis of the biological activity of quinazoline derivatives reveals promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A3 | PC3 | 10 | Cytotoxicity via G2/M arrest |

| A2 | MCF-7 | 10 | EGFR inhibition |

| B4 | HT-29 | 12 | Apoptosis induction |

Case Studies

- Antitumor Efficacy : In a study evaluating various quinazoline derivatives, compounds similar to this compound were found to significantly inhibit tumor growth in vivo. These compounds were shown to reduce tumor size in xenograft models by targeting EGFR-mediated pathways .

- Mechanistic Studies : Research has indicated that quinazoline derivatives can inhibit DNA repair mechanisms by targeting specific enzymes involved in DNA damage response, leading to increased sensitivity of cancer cells to chemotherapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine?

- Methodology : The compound can be synthesized via nucleophilic substitution or Suzuki coupling to introduce the 5-fluoro-2-methylphenyl group to the quinazoline core. Post-synthesis, use 1H-NMR to confirm regioselectivity and purity (e.g., integration ratios for aromatic protons) . HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, leveraging methods from analogous quinazoline derivatives .

Q. How can initial biological activity screening be designed for this compound?

- Methodology : Prioritize in vitro assays targeting kinases or GPCRs (e.g., H4 receptor binding assays, as in quinazoline-based ligands ). Use cell viability assays (MTT or resazurin) for anticancer potential. For anti-inflammatory activity, adopt LPS-induced TNF-α suppression models, referencing benzothiazole derivatives .

Q. What structural features of this compound may influence its bioactivity?

- Methodology : The fluorine atom enhances electronegativity and membrane permeability, while the methyl group on the phenyl ring may stabilize hydrophobic interactions. Compare with non-fluorinated analogs (e.g., 4-phenylquinazolin-2-amine ) to isolate electronic vs. steric effects.

Advanced Research Questions

Q. How can computational methods like 3D-QSAR improve structure-activity relationship (SAR) studies?

- Methodology : Generate a 3D-QSAR model using CoMFA or CoMSIA on derivatives with varying substituents. Train the model using activity data from analogs (e.g., morpholinyl-substituted quinazolines ). Validate predictive power via leave-one-out cross-validation (R² > 0.8).

Q. How to resolve contradictions in biological data across structurally similar quinazoline derivatives?

- Methodology : Perform meta-analysis of published data (e.g., anti-inflammatory vs. anticancer activities ). Use molecular docking to identify binding pose variations (e.g., fluorophenyl orientation in kinase pockets ). Validate with site-directed mutagenesis or isothermal titration calorimetry (ITC).

Q. What strategies optimize pharmacokinetic properties like solubility without compromising activity?

- Methodology : Introduce hydrophilic groups (e.g., morpholine ) or formulate as a prodrug (e.g., esterification of amine groups). Assess logP via shake-flask assays and compare with fluorinated pyridine derivatives . Use PAMPA for passive permeability screening.

Q. How to identify novel biological targets for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.